molecular formula C12H14N2OS2 B4891706 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide

Cat. No. B4891706
M. Wt: 266.4 g/mol
InChI Key: NMJCTAIHHZHORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

Thiazoles can be synthesized by the reaction of alpha-halo ketones with thioamides . For example, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Advantages and Limitations for Lab Experiments

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a range of conditions. However, this compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, the effects of this compound can be influenced by a range of factors, including the species being studied and the dose of this compound administered.

Future Directions

There are a number of future directions for research on 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide. One area of interest is in the development of new methods for synthesizing this compound, with the aim of increasing yield and purity. Another area of interest is in studying the long-term effects of this compound on animals, including its effects on growth and reproduction. Finally, there is potential for the use of this compound in the development of new insecticides and feeding stimulants for use in aquaculture.

Synthesis Methods

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide can be synthesized through a number of methods, including the reaction of N-methyl-N-phenylacetamide with thiosemicarbazide, followed by cyclization with phosphorous oxychloride. Another method involves the reaction of N-methyl-N-phenylacetamide with thiosemicarbazide, followed by cyclization with paraformaldehyde in the presence of sulfuric acid. Both methods have been successful in producing this compound, with the latter method resulting in a higher yield.

Scientific Research Applications

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide has been found to have a number of potential scientific research applications. One area of interest is in the field of aquaculture, where this compound has been shown to be an effective feeding stimulant for fish and shrimp. This compound has also been found to have potential as an insect attractant, with studies showing that it can increase the attractiveness of traps for a number of insect species.

Biochemical Analysis

Biochemical Properties

The thiazole ring in 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-methyl-N-phenylacetamide is known to interact with various enzymes, proteins, and other biomolecules. Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific thiazole derivative and its functional groups.

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects would depend on the specific cells and the concentration of the compound.

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-14(10-5-3-2-4-6-10)11(15)9-17-12-13-7-8-16-12/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJCTAIHHZHORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.